methyl (3R)-2-(2-chloroacetyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate
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Overview
Description
Methyl (3R)-2-(2-chloroacetyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate is a chemical compound with a complex structure that includes a chloroacetyl group and an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-2-(2-chloroacetyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dihydroisoquinoline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-2-(2-chloroacetyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl (3R)-2-(2-chloroacetyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3R)-2-(2-chloroacetyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3R)-2-(2-bromoacetyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate
- Methyl (3R)-2-(2-fluoroacetyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate
- Methyl (3R)-2-(2-iodoacetyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate
Uniqueness
Methyl (3R)-2-(2-chloroacetyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and biological activity compared to its analogs with different halogen substituents. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C13H14ClNO3 |
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Molecular Weight |
267.71 g/mol |
IUPAC Name |
methyl (3R)-2-(2-chloroacetyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H14ClNO3/c1-18-13(17)11-6-9-4-2-3-5-10(9)8-15(11)12(16)7-14/h2-5,11H,6-8H2,1H3/t11-/m1/s1 |
InChI Key |
YOYAEGIJBAENNO-LLVKDONJSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC2=CC=CC=C2CN1C(=O)CCl |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2CN1C(=O)CCl |
Origin of Product |
United States |
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